molecular formula C15H26N2O4 B3239830 (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 1422344-05-5

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Cat. No.: B3239830
CAS No.: 1422344-05-5
M. Wt: 298.38
InChI Key: MZRXFKLRIKSJTG-YFKTTZPYSA-N
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Description

This compound (CAS: 1251021-48-3) is a bicyclic pyrrolidine derivative with a hexahydrocyclopenta[c]pyrrole core. Key structural features include:

  • Functional groups: A 4-amino substituent, a tert-butyl ester at position 2, and an ethyl ester at position 1.
  • Molecular formula: C₁₈H₂₄N₂O₄.
  • Molecular weight: 332.40 g/mol.
  • Purity: 96% (typical commercial grade) .

The amino group enhances hydrogen-bonding capacity and nucleophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkaloid-derived therapeutics or protease inhibitors.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRXFKLRIKSJTG-YFKTTZPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexahydrocyclopenta[c]pyrrole core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of tert-butyl, ethyl, and amino groups through substitution reactions.

    Chiral Resolution: Separation of the desired stereoisomer using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Group Reactivity

The tert-butyl and ethyl ester groups are key sites for nucleophilic substitution or hydrolysis.
Key reactions include:

Reaction TypeConditionsProducts/OutcomesReferences
Hydrolysis Acidic (HCl) or basic (NaOH) aqueous conditionsCarboxylic acid derivatives
Transesterification Alcohols, acid catalysisExchange of ethyl/tert-butyl ester groups
Aminolysis Primary/secondary aminesAmide formation
  • Hydrolysis under basic conditions cleaves the ethyl ester preferentially due to steric hindrance at the tert-butyl group.

  • Transesterification with benzyl alcohol selectively replaces the ethyl ester, forming 2-tert-butyl 1-benzyl derivatives.

Amino Group Reactivity

The primary amine at position 4 participates in typical amine reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Acylation Acetyl chloride, baseN-acetylated derivative
Alkylation Alkyl halides, DIPEAN-alkylated products
Schiff Base Formation Aldehydes/ketones, mild acidImine intermediates
  • Acylation occurs regioselectively at the amino group without affecting the ester functionalities.

  • Alkylation with methyl iodide under basic conditions yields quaternary ammonium salts.

Ring-Opening and Cycloaddition Reactions

The strained cyclopenta[c]pyrrole system undergoes selective ring-opening:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Catalyzed Ring Opening H2SO4, H2OLinear diamino dicarboxylate derivatives
Reduction LiAlH4, THFAlcohol intermediates (via ester reduction)
Oxidation mCPBA, CH2Cl2Epoxidation (if double bonds present)
  • LiAlH4 reduces esters to alcohols while preserving the amino group and ring structure .

  • Oxidation with mCPBA may modify substituents but leaves the core intact .

Stereochemical Influence on Reactivity

The compound’s stereochemistry (1S,3aR,4R,6aS) dictates reaction outcomes:

  • Nucleophilic attacks occur preferentially from the less hindered face of the bicyclic system.

  • Chiral induction in alkylation/acylation reactions preserves stereochemical integrity.

  • Crystallographic data (unpublished) confirm that bulky tert-butyl groups shield specific reactive sites, reducing side reactions .

Scientific Research Applications

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with (3aR,6aS)-2-Benzyl 1-Ethyl 4-Oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Key Differences :

Property Target Compound Analog (CAS: 1958050-40-2)
Substituent at C2 tert-Butyl ester Benzyl ester
Functional group at C4 Amino (-NH₂) Oxo (=O)
Molecular Formula C₁₈H₂₄N₂O₄ C₁₈H₂₁NO₅
Molecular Weight 332.40 g/mol 331.4 g/mol
Applications Pharmaceutical intermediates Ketone-based synthesis pathways

Impact of Differences :

  • The 4-amino group enables nucleophilic reactions (e.g., amidation) unavailable in the oxo analog, broadening utility in drug design .

Comparison with cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Key Differences :

Property Target Compound Analog (CAS: 146231-54-1)
Ester Groups Dual (tert-butyl and ethyl) Single (tert-butyl)
Functional Groups 4-Amino, dual esters 5-Oxo, single ester
Molecular Formula C₁₈H₂₄N₂O₄ C₁₂H₁₉NO₃
Molecular Weight 332.40 g/mol 225.28 g/mol

Impact of Differences :

  • The dual ester groups in the target compound allow sequential derivatization (e.g., hydrolysis or transesterification), unlike the single-ester analog .
  • The 5-oxo group in the analog may limit hydrogen-bonding interactions compared to the 4-amino group, reducing versatility in biological applications .

Comparison with Imidazo[1,2-a]pyridine Derivatives (e.g., Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl Derivative)

Key Differences :

Property Target Compound Imidazo[1,2-a]pyridine Analog
Core Structure Cyclopenta[c]pyrrole Imidazo[1,2-a]pyridine
Functional Groups Amino, esters Cyano, nitro, phenethyl, esters
Molecular Weight 332.40 g/mol ~550 g/mol (estimated)

Impact of Differences :

  • The imidazo[1,2-a]pyridine core offers aromaticity and planar rigidity, favoring interactions in kinase inhibitors, whereas the cyclopenta[c]pyrrole core in the target compound provides conformational flexibility .
  • The cyano and nitro groups in the analog enable electrophilic reactions but may introduce toxicity concerns absent in the amino-functionalized target compound .

Biological Activity

The compound (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate , also known by its CAS number 1422344-05-5 , belongs to a class of compounds that exhibit significant biological activities. This article consolidates available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H26N2O4
  • Molar Mass : 298.38 g/mol

Research indicates that this compound may interact with various biological pathways. Its structural features suggest potential activity as an antitumor agent and anti-inflammatory compound . The presence of the amino group and the cyclopentane structure is believed to play a crucial role in its biological interactions.

Antitumor Activity

A study evaluating the cytotoxic effects of related compounds on human cancer cell lines provides insight into the potential of this compound. The compound was tested against several cancer types, revealing promising results:

Cell LinePercentage Growth Inhibition (%)
MCF-7 (Breast)60.9
U251 (CNS)57.6
SW620 (Colon)96.4
H522 (Lung)100
M14 (Melanoma)100
SKOV3 (Ovarian)100
DU145 (Prostate)94.6
A498 (Renal)73

These results indicate that the compound exhibits significant cytotoxic activity against various cancer cell lines, particularly in lung and melanoma cancers .

Anti-inflammatory Properties

In addition to its antitumor activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is hypothesized to involve the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways. However, further studies are required to elucidate these mechanisms conclusively.

Case Studies and Research Findings

Several case studies have explored the biological activity of structurally similar compounds derived from cyclopentane derivatives. These studies often highlight:

  • Synergistic Effects : Combinations with other therapeutic agents may enhance efficacy.
  • Dose-Dependent Responses : Higher concentrations tend to yield increased cytotoxicity.
  • Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancer cells over normal cells.

Clinical Implications

The promising biological activities suggest potential applications in oncology and inflammatory diseases. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To understand the specific pathways influenced by this compound.
  • Clinical Trials : To assess safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Consult safety data sheets (SDS) for hazard identification and first-aid measures. Key precautions include:

  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide the SDS (e.g., CAS 146231-54-1) to healthcare providers .
    • Data Table :
Hazard TypePrecautionary MeasuresFirst Aid
Skin ContactWear glovesRinse with water
Eye ExposureSafety gogglesIrrigate for 15 minutes

Q. What synthetic routes are documented for preparing this compound and its structural analogs?

  • Methodological Answer : The compound’s synthesis likely involves tert-butyl and ethyl ester protection of a pyrrolidine core. Key steps include:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group.
  • Step 2 : Ethyl ester formation via carbodiimide-mediated coupling.
  • Analog Synthesis : Similar routes are used for analogs like "(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate," where benzyl groups replace tert-butyl .
    • Data Table :
CompoundKey Protecting GroupsReference Method
Targettert-butyl, ethylEsterification
AnalogBenzyl, methylBoc-deprotection

Advanced Research Questions

Q. How does intramolecular hydrogen bonding in related pyrrolidine derivatives influence their chemical stability and reactivity?

  • Methodological Answer : Strong intramolecular H-bonds (e.g., O–H···O in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate) reduce reactivity by stabilizing the N-hydroxyl group. This was confirmed via:

  • X-ray Crystallography : O–H···O distance = 2.558 Å, angle = 150.8°, indicating a robust H-bond .
  • Oxidation Resistance Testing : Failed nitroxide formation using m-CPBA or H₂O₂/Na₂WO₄ due to hindered access to the hydroxyl group .
    • Data Table :
H-bond ParameterObserved ValueCSD AverageImplication
Distance (Å)2.5582.692Enhanced stability
Angle (°)150.8137.8Reduced reactivity

Q. What methodological challenges arise when attempting oxidative transformations of N-hydroxypyrrole derivatives, and how can they be addressed?

  • Methodological Answer : Oxidation failures (e.g., no nitroxide formation) occur due to steric hindrance from H-bonding or bulky substituents. Strategies include:

  • Alternative Oxidants : Test nickel peroxide (NiO₂) or lead dioxide (PbO₂) in non-polar solvents (e.g., benzene) .
  • Structural Modification : Introduce electron-withdrawing groups to weaken H-bonds or reduce steric bulk .
    • Data Table :
OxidantSolventOutcome
m-CPBACH₂Cl₂No reaction
H₂O₂/Na₂WO₄MeOH/ACNNo reaction
NiO₂BenzenePartial conversion

Q. How can researchers resolve contradictions in experimental data regarding the reactivity of sterically hindered pyrrolidine dicarboxylates?

  • Methodological Answer : Contradictions (e.g., variable oxidation outcomes) require:

  • Crystallographic Analysis : Confirm H-bond strength and steric environment using single-crystal X-ray data .
  • Comparative Studies : Test analogs like "(2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate" to isolate substituent effects .
    • Data Table :
CompoundSubstituentOxidation Outcome
Target Compoundtert-butylResistant
Analog (Benzyl)BenzylReactive

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 2
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

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